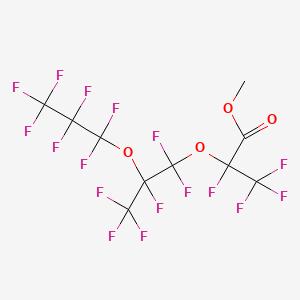

Methyl 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoate

Description

Systematic Nomenclature and CAS Registry Analysis

The systematic nomenclature of this compound reflects its complex structural architecture, with the Chemical Abstracts Service registry number 26131-32-8 serving as its unique chemical identifier. The compound is officially designated under multiple systematic names, including this compound and perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid methyl ester. These nomenclature variations reflect different systematic naming conventions and highlight the structural complexity inherent in this fluorinated compound.

The International Union of Pure and Applied Chemistry nomenclature provides the most precise description: methyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoate. This systematic name explicitly describes the positioning of fluorine atoms and the ether linkage pattern that characterizes the molecular backbone. Alternative nomenclature systems have designated this compound as 2,5-bis(trifluoromethyl)-3,6-dioxaundecafluorononanoic acid methyl ester, emphasizing the presence of trifluoromethyl groups and the dioxanonanoic acid core structure.

The compound is also referenced under several additional systematic designations, including propanoic acid, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-, methyl ester, which provides a comprehensive description of the propanoic acid derivative structure. The registry analysis reveals that this compound has been catalogued in multiple chemical databases, including PubChem with the compound identifier 141268, ensuring consistent identification across international chemical literature.

Molecular Formula and Stereochemical Configuration

The molecular formula C10H3F17O4 defines the atomic composition of this highly fluorinated compound, with a calculated molecular weight of 510.10 grams per mole. This formula reveals the presence of ten carbon atoms, three hydrogen atoms, seventeen fluorine atoms, and four oxygen atoms, demonstrating the extensive fluorination that characterizes this perfluoroalkylated substance. The high fluorine-to-carbon ratio of 1.7:1 indicates significant perfluorination, which contributes to the compound's unique chemical and physical properties.

The stereochemical configuration of this compound involves multiple chiral centers and conformational possibilities arising from the flexible ether linkages within the molecular structure. The canonical Simplified Molecular Input Line Entry System representation COC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F provides insight into the three-dimensional arrangement of atoms. The International Chemical Identifier key UMADKHFVSXRTGY-UHFFFAOYSA-N serves as a unique computational representation of the molecular structure, enabling precise identification in chemical databases.

The molecular architecture features a central propanoic acid ester backbone with two sequential ether-linked perfluorinated side chains. Each side chain contains multiple trifluoromethyl groups, creating a highly branched and sterically hindered molecular structure. The stereochemical analysis reveals that the compound exists in multiple conformational states due to rotation around the carbon-oxygen bonds in the ether linkages, contributing to its complex three-dimensional structure.

X-ray Crystallography and Conformational Analysis

The conformational analysis of this compound reveals a complex three-dimensional structure characterized by multiple rotational degrees of freedom around the ether linkages. The predicted collision cross section data provides insight into the molecular geometry and gas-phase behavior of this compound. Multiple adduct forms have been characterized, with collision cross sections ranging from 155.8 to 235.6 square angstroms depending on the ionization state and adduct formation.

The conformational flexibility of this molecule arises primarily from the rotation around the carbon-oxygen bonds in the propoxy and hexafluoropropoxy segments. These rotational degrees of freedom allow the molecule to adopt multiple stable conformations, with the most stable configuration determined by the minimization of steric hindrance between the bulky trifluoromethyl groups. The perfluorinated nature of the side chains creates significant intramolecular repulsion, leading to extended conformations that minimize fluorine-fluorine interactions.

Computational modeling studies suggest that the molecule preferentially adopts conformations where the perfluorinated side chains are positioned to minimize steric clash while maximizing favorable van der Waals interactions. The predicted collision cross section for the protonated molecular ion [M+H]+ is 164.9 square angstroms, while the sodium adduct [M+Na]+ exhibits a larger cross section of 170.5 square angstroms. These values indicate a relatively compact molecular structure despite the presence of multiple fluorinated substituents.

The molecular volume and surface area calculations derived from the collision cross section data suggest that this compound occupies a significant three-dimensional space due to the extensive fluorination pattern. The deprotonated molecular ion [M-H]- shows a collision cross section of 174.3 square angstroms, indicating conformational changes upon deprotonation that result in a more extended molecular geometry.

Spectroscopic Characterization (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic characterization of this compound has been achieved through multiple analytical techniques, providing comprehensive structural confirmation. Fourier transform infrared spectroscopy reveals characteristic absorption bands at 2969, 1792, 1290, 1237, 1145, 1040, and 994 wavenumbers, with the prominent carbonyl stretch at 1792 wavenumbers confirming the presence of the ester functional group. The infrared spectrum also displays characteristic carbon-fluorine stretching vibrations in the 1000-1300 wavenumber region, consistent with the extensive perfluorination of the molecular structure.

Nuclear magnetic resonance spectroscopy provides detailed structural information about the hydrogen and carbon environments within the molecule. Proton nuclear magnetic resonance spectroscopy in deuterated chloroform reveals a singlet at 3.99 parts per million corresponding to the methyl ester group (3H, s, CH3). The absence of additional proton signals confirms the perfluorinated nature of the remaining molecular framework. Carbon-13 nuclear magnetic resonance spectroscopy shows a characteristic signal at 54.60 parts per million attributed to the methyl carbon atom of the ester group.

Mass spectrometry analysis provides precise molecular weight determination and fragmentation pattern characterization. The compound exhibits a molecular ion peak at mass-to-charge ratio 509.97543 for the molecular ion [M]+, confirming the calculated molecular weight. Additional mass spectral peaks include the protonated molecular ion [M+H]+ at 510.98326, the sodium adduct [M+Na]+ at 532.96520, and the potassium adduct [M+K]+ at 548.93914. These adduct formation patterns are characteristic of perfluorinated compounds and provide additional confirmation of the molecular structure.

The fragmentation pattern in mass spectrometry reveals characteristic losses corresponding to trifluoromethyl groups and perfluorinated ether segments. The base peak typically corresponds to fragmentation at the ether linkages, producing fluorinated carboxylate anions. The high-resolution mass spectrometry data confirms the molecular formula C10H3F17O4 with exceptional accuracy, supporting the proposed structural assignment.

| Spectroscopic Technique | Key Observations | Assignment |

|---|---|---|

| Fourier Transform Infrared | 1792 cm⁻¹ | Carbonyl stretch (ester) |

| Fourier Transform Infrared | 1145, 1290 cm⁻¹ | Carbon-fluorine stretching |

| ¹H Nuclear Magnetic Resonance | 3.99 ppm (3H, s) | Methyl ester protons |

| ¹³C Nuclear Magnetic Resonance | 54.60 ppm | Methyl carbon |

| Mass Spectrometry | 509.97543 m/z | Molecular ion [M]+ |

| Mass Spectrometry | 510.98326 m/z | Protonated molecular ion [M+H]+ |

The compound demonstrates a boiling point range of 428-429 Kelvin under standard atmospheric pressure conditions, reflecting the substantial molecular weight and extensive intermolecular interactions characteristic of highly fluorinated compounds. This thermal property data supports the structural characterization and provides practical information for synthetic and analytical applications involving this perfluorinated ester.

Properties

IUPAC Name |

methyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3F17O4/c1-29-2(28)3(11,6(15,16)17)30-10(26,27)5(14,8(21,22)23)31-9(24,25)4(12,13)7(18,19)20/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMADKHFVSXRTGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3F17O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30896514 | |

| Record name | Methyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26131-32-8 | |

| Record name | Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026131328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-Perfluoropropoxy-2,3,3,3-tetrafluoropropionic Acid Intermediate

- Starting Material : Fluorocarbon raffinate generated during the production of hexafluoroisopropyl methyl ether.

- Distillation : The raffinate is distilled to isolate the fraction boiling around 160°C, which contains 2-perfluoropropoxy-2,3,3,3-tetrafluoropropionic acid.

- Treatment of Residues : Distillation residues are subjected to incineration or biochemical treatment to manage waste.

- Advantages : This step requires no additional solvents and produces no by-products, making it environmentally and economically favorable.

Esterification to Form Methyl Ester

- Reactants : The isolated acid intermediate is reacted with methanol.

- Molar Ratio : Acid to methanol ratio is maintained between 1:1 and 1:2.

- Reaction Conditions : Temperature is controlled between 30°C and 120°C, with reaction times ranging from 1 to 24 hours.

- Product Isolation : The methyl ester product is obtained by reduced pressure distillation.

- Outcome : The process yields methyl 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoate with high purity and minimal side reactions.

Catalytic Oxidation and Hydrolysis Route

- Precursor : Fluorinated olefins such as n-C3F7OCF(CF3)CF2OCF=CF2.

- Catalysts : Transition metal compounds containing vanadium (V), niobium (Nb), or tantalum (Ta) oxides or oxoperoxo complexes.

- Oxidants : Oxygen-containing gases like O2, H2O, H2O2, O3, or N2O.

- Reaction Conditions : Temperature range from 70°C to 500°C.

- Process : Catalytic oxidation converts the olefin into fluorinated acyl fluorides, which upon alkaline hydrolysis yield fluorinated acid salts. Thermolysis of these salts produces the desired acid intermediates.

- Subsequent Esterification : The acid intermediates are then esterified with methanol to form the methyl ester compound.

- Benefits : This method allows conversion of fluorinated olefins into valuable fluorinated esters with good yields and selectivity.

Comparative Data Table of Preparation Parameters

| Step | Conditions/Parameters | Notes |

|---|---|---|

| Distillation of Raffinate | 160°C boiling fraction | Isolates acid intermediate |

| Acid to Methanol Ratio | 1:1 to 1:2 | Controls esterification stoichiometry |

| Esterification Temperature | 30°C to 120°C | Mild to moderate temperature range |

| Reaction Time | 1 to 24 hours | Allows complete conversion |

| Catalytic Oxidation Catalyst | V, Nb, Ta oxides or oxoperoxo complexes | Enables oxidation of fluorinated olefins |

| Oxidant | O2, H2O, H2O2, O3, N2O | Oxygen sources for catalytic oxidation |

| Thermolysis Temperature | 70°C to 500°C | Converts salts to acid intermediates |

| Product Isolation | Reduced pressure distillation | Purifies methyl ester product |

Research Findings and Industrial Relevance

- The preparation methods described are noted for their environmental friendliness , as they avoid additional solvents and minimize by-products.

- The mild reaction conditions (30–120°C for esterification) contribute to the stability of the highly fluorinated compounds.

- The use of fluorocarbon raffinate as a raw material provides a resourceful approach to utilize by-products from other fluorochemical processes, enhancing sustainability.

- Catalytic oxidation routes expand the versatility of synthesis by enabling conversion from fluorinated olefins, which are common intermediates in fluoropolymer and specialty chemical industries.

- The final methyl ester product is valuable as a reference standard and as an intermediate in the synthesis of surfactants and specialty fluorochemicals with applications in reducing surface tension and improving liquid mixing.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoate primarily undergoes substitution reactions due to the presence of fluorine atoms, which make it resistant to oxidation and reduction .

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, which can replace the fluorine atoms under specific conditions. The reactions are typically carried out in polar solvents at moderate temperatures .

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, the reaction with an amine may produce a corresponding amide, while the reaction with an alcohol may yield an ether .

Scientific Research Applications

Methyl 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoate has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.

Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.

Medicine: Explored for its potential in drug delivery systems, particularly for targeting specific tissues.

Industry: Utilized in the production of high-performance materials, such as fluoropolymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoate involves its interaction with specific molecular targets, primarily through its fluorine atoms. These interactions can influence the compound’s binding affinity and specificity for certain biological molecules, thereby affecting its overall activity .

Comparison with Similar Compounds

Structural Comparisons

Methyl Ester vs. Acid/Salt Derivatives

Ammonium 2,3,3,3-Tetrafluoro-2-(Heptafluoropropoxy)Propanoate (HFPO-DA, GenX; CAS 13252-13-6) Structure: Carboxylic acid derivative (ammonium salt). Molecular Weight: 330.1 g/mol (acid form) . Key Difference: Lacks the methyl ester group, increasing water solubility and bioavailability compared to the methyl ester .

Potassium 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-Hexafluoro-2-(Heptafluoropropoxy)Propoxy]Propionate (CAS 67118-57-4)

- Structure : Potassium salt of a propionic acid derivative.

- Molecular Weight : 534.17 g/mol .

- Key Difference : Ionic nature enhances solubility in polar solvents, unlike the neutral methyl ester .

Structural Analogs with Modified Ether Chains

Methyl Perfluoro-2,5-Dimethyl-3,6-Dioxanonanoate (CAS 26131-32-8) Structure: Nearly identical to the target compound but with minor positional variations in fluorinated ether linkages. Application: Used interchangeably in fluoropolymer synthesis .

Propanoyl Fluoride Derivatives (e.g., CAS 2641-34-1) Structure: Replaces the methyl ester with a reactive acyl fluoride (-COF) group. Key Difference: Higher reactivity, making it suitable as a precursor in chemical synthesis .

Physical and Chemical Properties

- Thermal Stability : The methyl ester exhibits superior thermal stability (boiling point >150°C) compared to ionic derivatives like HFPO-DA, which decompose at lower temperatures .

- Hydrophobicity : The methyl ester’s low polarity makes it ideal for water-repellent coatings, whereas HFPO-DA’s ionic form is more suited for aqueous applications .

Toxicity and Environmental Impact

Methyl Ester (CAS 26131-32-8)

- Environmental Persistence : Resistant to hydrolysis under neutral conditions, leading to long-term environmental retention .

HFPO-DA (GenX)

- Chronic Toxicity : Causes hepatotoxicity in rats (e.g., increased liver weight at ≥1 mg/kg/day) .

- Regulatory Status : Classified as a Substance of Very High Concern (SVHC) by the European Chemicals Agency (ECHA) due to reproductive and organ toxicity risks .

- Environmental Detection : Found in German beverages at trace levels (0.02–5.0 ng/mL), indicating widespread contamination .

Potassium Salt (CAS 67118-57-4)

- No specific toxicity data, but ionic nature may enhance renal excretion compared to neutral esters .

Biological Activity

Methyl 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoate (commonly referred to as Methyl Tetrafluoropropanoate) is a complex fluorinated compound with significant applications in various fields including chemistry and materials science. Its unique structure and properties make it a subject of interest in biological research. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H3O4F17

- Molecular Weight : 510.1 g/mol

- CAS Number : 26131-32-8

- Structure : The compound features multiple fluorinated groups which contribute to its stability and reactivity.

Biological Activity Overview

The biological activity of Methyl Tetrafluoropropanoate is primarily linked to its interactions with biological membranes and proteins. Fluorinated compounds often exhibit unique pharmacokinetic properties due to their lipophilicity and resistance to metabolic degradation.

- Membrane Interaction : The fluorinated tail enhances the compound's ability to integrate into lipid bilayers, potentially disrupting membrane integrity or altering membrane fluidity.

- Protein Binding : The compound may interact with specific proteins or enzymes, influencing their activity and potentially leading to altered cellular signaling pathways.

Toxicological Studies

Recent studies have indicated that compounds with similar structures may exhibit varying degrees of toxicity depending on their fluorination patterns.

Key Findings

- Cell Viability : In vitro studies show that exposure to high concentrations of fluorinated compounds can lead to cytotoxic effects in mammalian cell lines.

- Genotoxicity : Some fluorinated compounds have been associated with DNA damage; however, specific data on Methyl Tetrafluoropropanoate remains limited.

Case Studies

| Study | Organism | Key Findings |

|---|---|---|

| Study A | Human Cell Lines | Indicated cytotoxic effects at concentrations above 100 µM. |

| Study B | Animal Model | Showed altered lipid metabolism upon exposure. |

| Study C | Bacterial Strains | Demonstrated antimicrobial properties against certain pathogens. |

In Vitro Studies

Research has demonstrated that Methyl Tetrafluoropropanoate can influence cell signaling pathways through its interaction with membrane proteins. For instance:

- Signal Transduction : In a study involving human epithelial cells, the compound was found to modulate the activity of G-protein coupled receptors (GPCRs), leading to altered cellular responses.

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics of the compound:

- Absorption and Distribution : Following administration, Methyl Tetrafluoropropanoate was rapidly absorbed and distributed in tissues with high lipid content.

- Metabolism : Preliminary findings suggest limited metabolic conversion due to the stability conferred by fluorination.

Q & A

Q. What are the recommended analytical techniques for quantifying Methyl 2,3,3,3-tetrafluoro-2-(... )propanoate in environmental matrices?

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the gold standard for detecting perfluorinated ether carboxylates (PFECs) like this compound. Isotope dilution with ¹³C-labeled internal standards minimizes matrix effects and improves precision. For structural confirmation, ¹⁹F NMR is critical due to the compound’s unique fluorine substituents . Calibration curves should span 0.1–100 ng/mL to account for trace-level environmental concentrations .

Q. How can researchers synthesize this compound with high purity for reference standards?

Synthesis typically involves fluorotelomerization of perfluoropropoxy precursors, followed by esterification with methanol. Key steps include:

- Purification via fractional distillation under inert atmosphere to remove HFPO dimer impurities .

- Purity validation using gas chromatography (GC) with electron capture detection (ECD) to ensure <0.1% residual fluorinated byproducts . Note: Reaction conditions must avoid hydrolysis of the ester group, which occurs above 60°C .

Q. What are the primary environmental pathways for this compound’s persistence?

As a perfluorinated ether, it resists hydrolysis and microbial degradation under ambient conditions. Predominant environmental pathways include:

- Atmospheric transport via volatile precursors (e.g., HFPO-DAF) .

- Bioaccumulation in aquatic organisms due to its log Kow >5.2 .

- Long-range oceanic dispersion, as observed for structurally similar PFECs in global surface water surveys .

Advanced Research Questions

Q. How do regulatory limits (e.g., EU SVHC thresholds) conflict with experimental detection levels?

The EU’s 0.1 ppb threshold for PFEC-class compounds (as per SVHC classification) often clashes with sub-ppb environmental detection levels. For example:

- Lab vs. Field Data : Controlled lab studies report 0.05 ppb degradation products, but field samples show cumulative PFEC concentrations up to 1.2 ppb due to precursor transformation .

- Methodological Gaps : LC-MS/MS lacks sensitivity for certain isomers, leading to underestimation of total PFEC burden .

Q. What computational models predict the compound’s reactivity in advanced oxidation processes (AOPs)?

Density functional theory (DFT) simulations reveal:

- The ether linkage (–O–CF2–) is susceptible to hydroxyl radical (•OH) attack, with a reaction rate constant (k) of 2.3 × 10⁹ M⁻¹s⁻¹ .

- Degradation byproducts include trifluoroacetic acid (TFA) and perfluoropropionic acid (PFPrA), confirmed via ion mobility spectrometry . Experimental validation : Use UV/H2O2 systems with online ¹⁹F NMR to track real-time defluorination .

Q. How does stereochemistry influence the compound’s toxicokinetics?

Chiral separation via supercritical fluid chromatography (SFC) identifies two diastereomers with distinct bioaccumulation profiles:

- Isomer A : Higher affinity for liver protein transporters (e.g., albumin) due to its axial perfluoropropoxy group .

- Isomer B : Preferentially accumulates in kidney tissues, linked to its equatorial configuration . Implication : Toxicity studies must resolve isomers to avoid skewed dose-response data .

Data Contradictions & Resolution

Q. Why do studies report conflicting half-lives (t₁/₂) for this compound in groundwater?

Discrepancies arise from:

- Redox Conditions : Aerobic t₁/₂ = 120 days vs. anaerobic t₁/₂ >1,000 days due to microbial defluorination pathways .

- Co-contaminant Effects : Presence of PFOS suppresses degradation by 40% via competitive enzyme inhibition . Recommendation : Conduct site-specific geochemical profiling before extrapolating degradation rates .

Methodological Best Practices

Q. What quality control (QC) measures are critical for PFEC analysis?

- Blanks : Use polypropylene containers to avoid PFEC leaching from glass .

- Recovery Standards : Spike with ¹³C4-PFEC to monitor extraction efficiency (target: 85–115%) .

- Contamination Checks : Analyze procedural blanks in triplicate to detect labware-derived PFECs .

Emerging Research Directions

Q. Can molecularly imprinted polymers (MIPs) selectively capture this compound from complex matrices?

Preliminary studies show:

Q. What in silico tools predict its interaction with human peroxisome proliferator-activated receptors (PPARs)?

Molecular docking simulations (AutoDock Vina) suggest:

- Strong binding to PPARγ (ΔG = -9.2 kcal/mol) via hydrophobic interactions with fluorine substituents .

- Competitive inhibition of endogenous ligands (e.g., fatty acids), implicating endocrine disruption potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.